molecular formula C23H28N2O3S B12007874 3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B12007874
M. Wt: 412.5 g/mol
InChI Key: BJUJWDYRJMDBAB-UHFFFAOYSA-N
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Description

This compound features a complex structure, combining an isoquinoline core with a trimethoxyphenyl (TMP) group. The TMP group, with its three methoxy substituents, plays a crucial role in the compound’s biological activity. It appears in various biologically active molecules, both natural and synthetic .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. While I don’t have specific synthetic details for this exact compound, I can provide a general outline:

    Construction of the Isoquinoline Core: Start with a suitable precursor (e.g., an aromatic amine) and introduce the necessary substituents (such as the TMP group) via appropriate reactions.

    Carbonitrile Formation: Introduce the cyano group (CN) at the desired position using a nitrile-forming reaction.

    Sulfanyl Group Introduction: Add the sulfanyl (thiol) group to the isoquinoline ring.

    Hydrogenation: Convert the double bonds in the isoquinoline ring to single bonds, yielding the tetrahydroisoquinoline structure.

Industrial Production:: Industrial-scale production methods may involve modifications of these steps, optimization, and purification processes.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.

    Reduction: Reduction of the nitrile group could yield an amine derivative.

    Substitution: Substituents on the TMP group may be replaced under specific conditions.

Common Reagents::

    Hydrogen peroxide (H2O2): Used for oxidation.

    Hydrazine (N2H4): For reduction.

    Alkylating agents: To modify the TMP group.

Major Products::

    Reduced form: The amine derivative after nitrile reduction.

    Substituted derivatives: Variants with different TMP group modifications.

Scientific Research Applications

This compound’s versatility extends across various fields:

    Chemistry: As a synthetic target and a building block for more complex molecules.

    Biology: Investigating its effects on cellular processes.

    Industry: As a precursor for drug development.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, the TMP group’s presence sets it apart. Other isoquinoline-based molecules may lack this unique pharmacophore.

Remember that specific experimental data and detailed synthetic routes would require further literature review

Properties

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

3-(2-methylpropylsulfanyl)-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C23H28N2O3S/c1-14(2)13-29-23-18(12-24)16-8-6-7-9-17(16)21(25-23)15-10-19(26-3)22(28-5)20(11-15)27-4/h10-11,14H,6-9,13H2,1-5H3

InChI Key

BJUJWDYRJMDBAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=C(C2=C(CCCC2)C(=N1)C3=CC(=C(C(=C3)OC)OC)OC)C#N

Origin of Product

United States

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